molecular formula C28H25NO4S2 B11665282 (5Z)-5-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11665282
M. Wt: 503.6 g/mol
InChI Key: PMIGUPVYYINQPF-XHPQRKPJSA-N
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Description

The compound (5Z)-5-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with multiple functional groups that may enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Benzylidene Group: The thiazolidinone core is then reacted with an appropriate benzaldehyde derivative in the presence of a base to form the benzylidene moiety.

    Etherification: The phenolic hydroxyl group is etherified with a suitable alkyl halide to introduce the 2-[2-(prop-2-en-1-yl)phenoxy]ethoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Solvent Selection: Choosing solvents that enhance solubility and reaction efficiency.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions can target the thioxo group, potentially converting it to a thiol or sulfide.

    Substitution: The benzylidene and phenoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: The thiazolidinone core is known for its antimicrobial properties.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating infections and inflammatory diseases.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Oxidative Stress Modulation: The compound can influence oxidative stress pathways, either by scavenging free radicals or modulating antioxidant enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Functional Group Diversity: The presence of multiple functional groups in (5Z)-5-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one provides a unique combination of reactivity and biological activity.

    Thiazolidinone Core: This core structure is known for its broad spectrum of biological activities, making the compound a versatile candidate for various applications.

This detailed overview highlights the significance and potential of this compound in scientific research and industrial applications

Properties

Molecular Formula

C28H25NO4S2

Molecular Weight

503.6 g/mol

IUPAC Name

(5Z)-5-[[3-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H25NO4S2/c1-3-9-21-10-7-8-13-23(21)32-16-17-33-24-15-14-20(18-25(24)31-2)19-26-27(30)29(28(34)35-26)22-11-5-4-6-12-22/h3-8,10-15,18-19H,1,9,16-17H2,2H3/b26-19-

InChI Key

PMIGUPVYYINQPF-XHPQRKPJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCCOC4=CC=CC=C4CC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCCOC4=CC=CC=C4CC=C

Origin of Product

United States

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